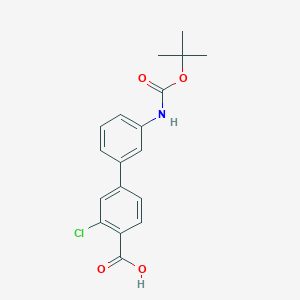
4-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95%, is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of uses in laboratory experiments and research, and it is also used in the synthesis of various compounds. It is a white crystalline solid with a melting point of 104-106°C and a boiling point of 171-173°C.
Mecanismo De Acción
4-(3-BOC-Aminophenyl)-2-chlorobenzoic acid is an organic compound that acts as an inhibitor of certain enzymes. It binds to the active site of the enzyme and prevents it from binding to its substrate. This prevents the enzyme from catalyzing the reaction, thus inhibiting the reaction.
Biochemical and Physiological Effects
4-(3-BOC-Aminophenyl)-2-chlorobenzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, lipoxygenase, and phospholipase A2. In addition, it has been shown to have an anti-inflammatory effect, as well as an anti-fungal effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(3-BOC-Aminophenyl)-2-chlorobenzoic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive and readily available compound, and it is easy to synthesize. In addition, it has a wide range of uses in research and laboratory experiments. However, it does have some limitations. It is toxic and can be irritating to the skin and eyes, and it is also volatile and flammable.
Direcciones Futuras
The use of 4-(3-BOC-Aminophenyl)-2-chlorobenzoic acid in research and laboratory experiments has a wide range of potential future directions. It could be used in the synthesis of novel compounds, such as drugs, pesticides, and other organic compounds. In addition, it could be used in the study of enzyme-catalyzed reactions, as well as in the study of biochemical and physiological effects. Finally, it could be used in the synthesis of polymers, surfactants, and other materials.
Métodos De Síntesis
4-(3-BOC-Aminophenyl)-2-chlorobenzoic acid can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-amino-2-chlorobenzoic acid with 3-bromo-2-chloropropionic acid in the presence of sodium bicarbonate. This reaction produces 4-(3-BOC-Aminophenyl)-2-chlorobenzoic acid as the primary product, with some side products. The reaction can be carried out in a variety of solvents, such as acetic acid and ethyl acetate.
Aplicaciones Científicas De Investigación
4-(3-BOC-Aminophenyl)-2-chlorobenzoic acid has a variety of scientific research applications. It is used in the synthesis of various compounds, including drugs, pesticides, and other organic compounds. It is also used in the synthesis of polymers, surfactants, and other materials. In addition, it is used in the synthesis of peptides and proteins, as well as in the study of enzyme-catalyzed reactions.
Propiedades
IUPAC Name |
2-chloro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)12-7-8-14(16(21)22)15(19)10-12/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBYBOVNPZNMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








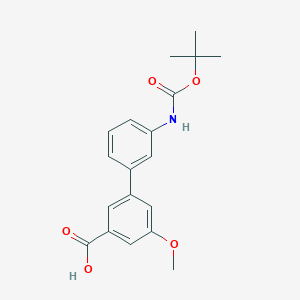
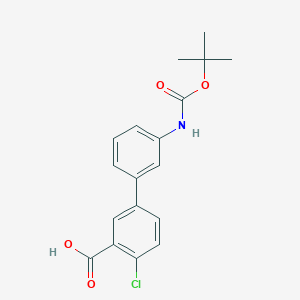
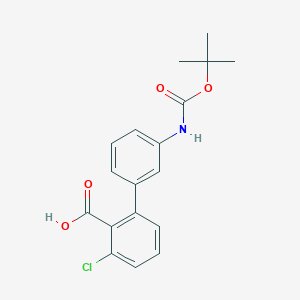
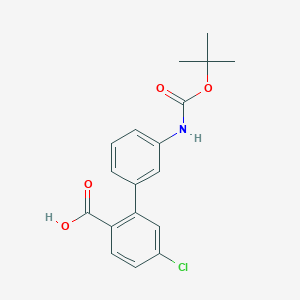

![3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6412530.png)
